Aluminum, dibutylchloro-
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Overview
Description
Aluminum, dibutylchloro-: is an organoaluminum compound with the chemical formula
C8H18AlCl
. It is also known as chlorodibutylaluminum or dibutylaluminum chloride. This compound is typically found as a colorless liquid or white solid and is used in various chemical reactions and industrial applications due to its reactivity and ability to form complexes with other molecules .Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Grignard Reaction: One common method for synthesizing aluminum, dibutylchloro- involves the reaction of butylmagnesium chloride with aluminum trichloride. This reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
2 C4H9MgCl+AlCl3→(C4H9)2AlCl+2MgCl2
-
Direct Alkylation: Another method involves the direct alkylation of aluminum trichloride with butyl chloride in the presence of a catalyst. This process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of aluminum, dibutylchloro- often utilizes large-scale reactors where the above reactions are carried out under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Aluminum, dibutylchloro- can undergo oxidation reactions, typically forming aluminum oxides or hydroxides. These reactions often require strong oxidizing agents and elevated temperatures.
Reduction: This compound can be reduced to form aluminum hydrides or other reduced aluminum species, often using reducing agents like lithium aluminum hydride.
Substitution: It readily undergoes substitution reactions where the chlorine atom can be replaced by other nucleophiles such as alkoxides or amines.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed:
Oxidation: Aluminum oxide, aluminum hydroxide.
Reduction: Aluminum hydrides.
Substitution: Various organoaluminum compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Aluminum, dibutylchloro- is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Synthesis: It serves as a reagent in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Drug Development: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various organic molecules.
Industry:
Material Science: It is used in the production of advanced materials, including coatings and composites, due to its reactivity and ability to modify surface properties.
Agriculture: It is explored for use in agricultural chemicals, particularly as a component in pesticides and herbicides.
Mechanism of Action
The mechanism by which aluminum, dibutylchloro- exerts its effects typically involves the formation of complexes with other molecules. These complexes can alter the reactivity of the compound, enabling it to participate in various chemical reactions. The aluminum center in the compound acts as a Lewis acid, accepting electron pairs from other molecules and facilitating bond formation or cleavage. This property is particularly useful in catalysis and organic synthesis .
Comparison with Similar Compounds
Aluminum, diethylchloro- (C_4H_{10}AlCl): Similar in structure but with ethyl groups instead of butyl groups.
Aluminum, dimethylchloro- (C_2H_6AlCl): Contains methyl groups, making it less bulky and more reactive in certain reactions.
Aluminum, triethyl- (C_6H_{15}Al): Lacks a chlorine atom, making it different in terms of reactivity and applications.
Uniqueness: Aluminum, dibutylchloro- is unique due to its specific balance of reactivity and stability. The butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is essential .
Properties
CAS No. |
3537-86-8 |
---|---|
Molecular Formula |
C8H18AlCl |
Molecular Weight |
176.66 g/mol |
IUPAC Name |
dibutyl(chloro)alumane |
InChI |
InChI=1S/2C4H9.Al.ClH/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
VJRUISVXILMZSL-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Al](CCCC)Cl |
Origin of Product |
United States |
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